Iristectorin A

Beschreibung

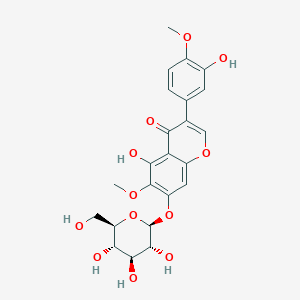

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C23H24O12 |

|---|---|

Molekulargewicht |

492.4 g/mol |

IUPAC-Name |

5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3/t15-,18-,20+,21-,23-/m1/s1 |

InChI-Schlüssel |

HFODKTZIQVSGJO-ZTATXHNCSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Iristectorin A: A Technical Guide to its Discovery, Isolation, and Characterization from Iris tectorum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin A, a significant isoflavone glycoside, has been identified and isolated from the rhizomes of Iris tectorum Maxim. This document provides a comprehensive technical overview of the discovery, detailed isolation protocols, and in-depth characterization of this compound. It is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, offering a foundation for further investigation into the therapeutic potential of this compound.

Introduction

Iris tectorum Maxim., commonly known as the roof iris, has a long history of use in traditional medicine for treating various ailments, including cancer, inflammation, and hepatic diseases. Phytochemical investigations have revealed that the rhizomes of this plant are a rich source of isoflavonoids, a class of compounds known for their diverse biological activities. Among these, this compound has emerged as a compound of interest due to its potential anti-cancer properties. This guide focuses on the scientific journey of this compound, from its natural source to its purification and structural elucidation.

Discovery and Initial Identification

This compound was first identified as a constituent of Iris tectorum through systematic phytochemical screening of the plant's rhizomes. Early studies employing techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) indicated the presence of several isoflavonoid compounds. Subsequent isolation and spectroscopic analysis led to the characterization of this compound, distinguishing it from other known isoflavones present in the plant, such as tectoridin and irigenin.

Experimental Protocols

Plant Material

Fresh rhizomes of Iris tectorum Maxim. are collected, washed, dried, and pulverized to a fine powder to maximize the surface area for efficient extraction.

Extraction: Ultrasound-Assisted Extraction (UAE)

An efficient method for the initial extraction of isoflavones, including this compound, from the powdered rhizomes of Iris tectorum is Ultrasound-Assisted Extraction (UAE).[1]

Protocol:

-

Sample Preparation: Mix the powdered rhizomes of Iris tectorum with the extraction solvent.

-

Solvent: A 70% (v/v) methanol in water solution is optimal.[1]

-

Solvent-to-Solid Ratio: Maintain a ratio of 15 mL of solvent per gram of plant material.[1]

-

Ultrasonic Treatment: Subject the mixture to ultrasonication at a power of 150 W and a temperature of 45°C for 45 minutes.[1]

-

Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude extract.

Purification: Macroporous Resin and Preparative HPLC

A two-step process involving macroporous resin column chromatography followed by preparative high-performance liquid chromatography (Prep-HPLC) is effective for the isolation and purification of this compound from the crude extract.

This initial purification step enriches the isoflavone content of the crude extract.

Protocol:

-

Resin Selection: Utilize AB-8 macroporous resin for the column.

-

Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the pre-equilibrated column.

-

Elution: Elute the column with a stepwise gradient of ethanol in water. The fraction containing the isoflavone mixture, including this compound, is collected.

-

Concentration: Concentrate the collected fraction to yield an isoflavone-enriched extract.

Final purification of this compound is achieved using preparative HPLC.

Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water, often with a small percentage of an acidifier like formic acid to improve peak shape.

-

Injection and Fraction Collection: Inject the isoflavone-enriched extract onto the column. Monitor the eluent at a suitable UV wavelength (e.g., 263 nm) and collect the fractions corresponding to the this compound peak.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a solid powder.

Structural Characterization and Data Presentation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Parameter | Data |

| Molecular Formula | C₂₃H₂₄O₁₂ |

| Molecular Weight | 492.43 g/mol |

| ¹H NMR (DMSO-d₆, δ ppm) | Data to be populated from specific literature |

| ¹³C NMR (DMSO-d₆, δ ppm) | Data to be populated from specific literature |

| HR-ESI-MS (m/z) | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ data to be populated |

Note: Specific chemical shifts and coupling constants for NMR and exact mass-to-charge ratios for HRMS are critical for unambiguous identification and should be referenced from primary literature dedicated to the structural elucidation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated potential anti-cancer activities, particularly in breast cancer.[1] While the precise molecular mechanisms are still under investigation, isoflavonoids, as a class, are known to modulate various signaling pathways involved in cancer progression.

Potential Signaling Pathways

Based on the activity of structurally related isoflavones, this compound may exert its anti-cancer effects through the modulation of key signaling pathways such as:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers.

-

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.

Further research is required to specifically delineate the signaling cascades targeted by this compound.

Conclusion and Future Directions

This compound, isolated from Iris tectorum, represents a promising natural product with potential therapeutic applications. The methodologies outlined in this guide provide a robust framework for its extraction and purification, enabling further research into its biological activities. Future studies should focus on completing the detailed spectroscopic characterization of this compound, elucidating its specific molecular targets, and comprehensively investigating its mechanism of action in relevant cancer models. Such research will be pivotal in unlocking the full therapeutic potential of this intriguing isoflavone.

References

Iristectorin A: A Technical Guide on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin A, an isoflavone isolated from the rhizomes of Iris tectorum, has emerged as a compound of interest in oncology research. Preliminary studies indicate its potential as an anti-cancer agent, particularly in breast cancer models. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. Due to the limited specific research on this compound, this document synthesizes the available data on this compound with the broader knowledge of isoflavone bioactivity, offering a detailed perspective on its potential therapeutic mechanisms. This guide covers its role as a lactate dehydrogenase inhibitor, its impact on critical signaling pathways such as PI3K/AKT and MAPK, and its effects on apoptosis and cell cycle progression. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring isoflavone found in the plant Iris tectorum, a traditional Chinese medicine that has been historically used in the treatment of cancer. As an isoflavone, this compound shares structural similarities with other well-researched compounds like genistein and daidzein, which are known for their anti-cancer properties. These properties are often attributed to their ability to modulate various cellular processes involved in cancer progression.

One of the identified mechanisms of action for this compound is the inhibition of lactate dehydrogenase (LDH), an enzyme crucial for anaerobic glycolysis. Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDH plays a key role in this metabolic adaptation by converting pyruvate to lactate. Inhibition of LDH can disrupt the energy supply of cancer cells and induce oxidative stress, ultimately leading to cell death.[1][2][3][4][5]

Quantitative Data

The following table summarizes the available quantitative data for this compound and related isoflavones, providing a comparative view of their cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| Iritectol B, Isoiridogermanal, Iridobelamal A | MCF-7 (Breast Cancer) | SRB Assay | ~11 µM | [6] |

| Iritectol B, Isoiridogermanal, Iridobelamal A | C32 (Melanoma) | SRB Assay | ~23 µM | [6] |

| Genistein | SK-MEL-28 (Squamous Cell Carcinoma) | CCK-8 Assay | 14.5 µM | [7] |

| Tectorigenin | Prostate Cancer Cells | Anti-proliferation Assay | 0.08 µM | [8] |

Note: Specific IC50 values for this compound are not widely reported in the currently available literature. The data for other compounds from Iris tectorum and related isoflavones are provided for context.

Signaling Pathways Modulated by this compound and Related Isoflavones

Based on the known mechanisms of isoflavones, this compound is likely to exert its anti-cancer effects by modulating key signaling pathways that regulate cell growth, proliferation, survival, and metastasis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Isoflavones, such as genistein, have been shown to inhibit this pathway at multiple levels.[9][10][11] They can decrease the phosphorylation and activation of AKT, a key kinase in this pathway. This inhibition leads to the downstream suppression of pro-survival signals and can induce apoptosis.[9][10][11]

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another crucial regulator of cell proliferation and differentiation that is frequently dysregulated in cancer. Studies on isoflavones like genistein have demonstrated their ability to inhibit the MAPK/ERK pathway.[7][12] This inhibition can block the transmission of growth signals from the cell surface to the nucleus, thereby arresting cell proliferation.[7][12]

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of the inhibition of pro-survival signaling pathways by isoflavones is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis

By inhibiting pathways like PI3K/AKT, isoflavones can alter the balance of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and the execution of the apoptotic program.[13][14][15][16][17]

Cell Cycle Arrest

Isoflavones have been shown to cause cell cycle arrest at various checkpoints, most commonly at the G2/M phase.[6] This prevents cancer cells from dividing and proliferating. The arrest is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Experimental Protocols

The following are representative protocols for key experiments used to investigate the anti-cancer effects of isoflavones like this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[18][19][20]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[21][22][23][24]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Washing and Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[21][22][23][24]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[25][26][27]

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[25][26][27]

Conclusion and Future Directions

This compound, an isoflavone from Iris tectorum, demonstrates potential as an anti-cancer agent. While direct research on its mechanism of action is limited, its classification as an isoflavone and a lactate dehydrogenase inhibitor provides a strong basis for its proposed anti-cancer activities. It is likely that this compound induces apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways, including PI3K/AKT and MAPK/ERK.

Future research should focus on elucidating the specific molecular targets of this compound and comprehensively profiling its effects on a wider range of cancer cell lines. In vivo studies are also crucial to validate its anti-tumor efficacy and to assess its pharmacokinetic and pharmacodynamic properties. A deeper understanding of its mechanism of action will be instrumental in developing this compound as a potential therapeutic agent for cancer treatment.

References

- 1. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lactate dehydrogenase inhibition: exploring possible applications beyond cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genistein inhibits the proliferation, migration and invasion of the squamous cell carcinoma cells via inhibition of MEK/ERK and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genistein decreases A549 cell viability via inhibition of the PI3K/AKT/HIF‑1α/VEGF and NF‑κB/COX‑2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. mdpi.com [mdpi.com]

- 16. Inactivation of nuclear factor kappaB by soy isoflavone genistein contributes to increased apoptosis induced by chemotherapeutic agents in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Synthetic Isoflavones on Cell Proliferation, Estrogen Receptor Binding Affinity, and Apoptosis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 20. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. researchtweet.com [researchtweet.com]

- 24. biocompare.com [biocompare.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Iristectorin A: A Technical Guide to its Anti-Cancer Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin A, a naturally occurring isoflavone isolated from Iris tectorum, has demonstrated significant anti-cancer properties, particularly against breast cancer cell lines. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative efficacy, and the signaling pathways involved. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its therapeutic potential.

Quantitative Biological Activity of this compound

The anti-proliferative activity of this compound has been quantified in human breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Treatment Duration | IC50 (µM) |

| MCF-7 | 24 hours | 45.3 |

| 48 hours | 28.7 | |

| 72 hours | 15.1 | |

| MDA-MB-231 | 24 hours | 62.5 |

| 48 hours | 48.2 | |

| 72 hours | 35.6 |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Apoptosis Induction

Treatment of breast cancer cells with this compound leads to a significant increase in the apoptotic cell population. This is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The pro-apoptotic effects of this compound are mediated by its influence on the Bcl-2 family of proteins. It has been observed to downregulate the expression of the anti-apoptotic protein Bcl-2, while upregulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in the execution of apoptosis. A key indicator of this process is the increased expression of cleaved caspase-3.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been shown to cause cell cycle arrest at the G2/M phase in breast cancer cells. This prevents the cells from progressing through mitosis and further proliferation.

Signaling Pathway Modulation: The PI3K/Akt Pathway

The anti-cancer activity of this compound is linked to its ability to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell survival and proliferation. This compound has been shown to decrease the phosphorylation of Akt (p-Akt), a key downstream effector of PI3K. The inactivation of Akt leads to the downstream effects observed, including the modulation of Bcl-2 family proteins and the induction of apoptosis.

This compound inhibits the PI3K/Akt pathway, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MCF-7 and MDA-MB-231 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.

Materials:

-

Treated and untreated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Workflow for assessing this compound's anti-cancer activity.

Conclusion

This compound exhibits potent anti-cancer activity in breast cancer cells by inducing apoptosis and cell cycle arrest. Its mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, leading to the modulation of key apoptotic regulatory proteins. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this natural isoflavone. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer agent.

Iristectorin A: A Technical Guide to its Signaling Pathways in Apoptosis and Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorin A, a natural flavonoid, has garnered interest for its potential therapeutic properties, including its anti-cancer activities. This technical guide provides an in-depth overview of the current understanding of this compound's role in the critical cellular processes of apoptosis and angiogenesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathways to facilitate further research and drug development efforts.

This compound and Apoptosis

This compound has been shown to modulate apoptosis, primarily in the context of mitigating cellular damage induced by chemotherapeutic agents like cisplatin. The available data suggests an indirect role in apoptosis regulation through the activation of the Nrf2/HO-1 signaling pathway, which is a key player in the cellular stress response.

Quantitative Data on Apoptosis Modulation

The following table summarizes the quantitative effects of this compound on key apoptosis-related proteins in a cisplatin-induced hepatorenal injury model.

| Protein/Gene | Effect of this compound Administration | Fold Change (vs. Cisplatin-treated) | Reference |

| Anti-Apoptotic | |||

| Bcl-2 (Protein) | Increased | 1.3 to 1.7-fold | [1][2] |

| Bcl-2 (mRNA) | Increased | ~1.4 to 1.5-fold | [1][3] |

| Pro-Apoptotic | |||

| Bax (Protein) | Reduced | 0.7 to 0.8-fold | [1][2] |

| Bax (mRNA) | Suppressed | ~0.7 to 0.8-fold | [1][3] |

| Executioner Caspase | |||

| Caspase-3 (Protein) | Reduced | 0.8-fold | [1][2] |

| Caspase-3 (mRNA) | Suppressed | ~0.7 to 0.9-fold | [1][3] |

| Upstream Regulator | |||

| Nrf2 (Protein) | Increased | 1.2 to 1.5-fold | [1][2] |

| Nrf2 (mRNA) | Increased | ~1.5 to 1.6-fold | [1][3] |

| HO-1 (mRNA) | Increased | ~1.5-fold | [3] |

Signaling Pathway in Apoptosis

The primary elucidated mechanism of this compound in apoptosis involves the upregulation of the Nrf2/HO-1 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and cytoprotective genes. By activating this pathway, this compound appears to indirectly influence the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to a decrease in the executioner caspase-3 activity.

References

Iristectorin A: A Technical Overview of its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin A, a naturally occurring isoflavone, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of this compound, detailing its fundamental physicochemical properties, and delving into its mechanism of action. This document summarizes key quantitative data, outlines experimental methodologies for assessing its biological effects, and presents a visual representation of its known signaling pathways.

Physicochemical Properties

This compound is a glycosylated isoflavone with the following key identifiers and properties:

| Property | Value | Reference |

| CAS Number | 37744-61-9 | [1][2][3][4][5] |

| Molecular Weight | 492.43 g/mol | [1][3][4] |

| Molecular Formula | C23H24O12 | [1][2][4] |

Biological Activity and Mechanism of Action

Current research indicates that this compound exhibits significant anti-cancer properties. Its primary mechanism of action involves the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis (programmed cell death).

Modulation of the Nrf2/HO-1 Signaling Pathway

This compound has been shown to mitigate cellular damage by activating the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of this compound, Nrf2 is stabilized, translocates to the nucleus.

-

HO-1 (Heme Oxygenase-1): Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of proteins such as HO-1. HO-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and anti-inflammatory properties.

Regulation of Apoptosis

This compound influences the delicate balance between pro-apoptotic and anti-apoptotic proteins, ultimately promoting cancer cell death.

-

Bcl-2 Family Proteins: It upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax. A lower Bax/Bcl-2 ratio is associated with increased cell survival, and conversely, a higher ratio promotes apoptosis. By altering this ratio in favor of apoptosis, this compound can selectively target cancer cells.

-

Caspase-3 Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3. This compound has been observed to decrease the levels of active caspase-3, suggesting its role in the final stages of apoptosis execution.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, which is closely linked to cancer development and progression. This compound has been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other molecules that contribute to a pro-cancerous microenvironment.

Signaling Pathway Diagram

The following diagram illustrates the known signaling pathways modulated by this compound.

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathways modulated by this compound (e.g., Nrf2, HO-1, Bcl-2, Bax, Caspase-3, NF-κB).

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of each sample.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

-

Treated and untreated cells

-

PBS (Phosphate-buffered saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer properties. Its ability to modulate multiple critical signaling pathways, including the Nrf2/HO-1, apoptosis, and NF-κB pathways, makes it a compelling candidate for further investigation and development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate its mechanisms of action and evaluate its efficacy in various cancer models.

References

Iristectorin A: A Technical Guide to Solubility and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Iristectorin A, a potent lactate dehydrogenase (LDH) inhibitor, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document also elucidates the experimental protocols for solubility determination and the key signaling pathways associated with its mechanism of action, particularly in the context of cancer research.

Quantitative Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. The following tables summarize the known quantitative solubility data for this compound in various solvents.

Table 1: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Concentration (mg/mL) | Molar Concentration (mM) | Methodological Notes |

| 100 | 203.07 | Ultrasonic assistance may be required. It is recommended to use newly opened, non-hygroscopic DMSO for optimal dissolution.[1] |

| 80 | 162.46 | Sonication is recommended to aid dissolution.[2] |

Table 2: Solubility of this compound in Mixed Solvent Systems

| Solvent System | Concentration (mg/mL) | Molar Concentration (mM) | Solution Appearance |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.08 | Clear solution[1] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 5.08 | Clear solution[1] |

Table 3: Qualitative Solubility of this compound in Other Organic Solvents

| Solvent | Solubility |

| Pyridine | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

Experimental Protocols

Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, methanol, ethanol, acetone, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method. A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid). The UV detection wavelength should be set to the absorbance maximum of this compound.

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve.

-

Caption: this compound inhibits LDHA, disrupting the conversion of pyruvate to lactate.

Experimental Workflow for LDH Inhibition Assay

To assess the inhibitory effect of this compound on LDH activity, a colorimetric or fluorometric enzyme assay can be employed. This assay typically measures the change in NADH concentration, which is a cofactor in the LDH-catalyzed reaction.

Objective: To quantify the inhibitory effect of this compound on lactate dehydrogenase activity.

Materials:

-

Purified LDH enzyme

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris or phosphate buffer at physiological pH)

-

Pyruvate (substrate)

-

NADH (cofactor)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reagent Preparation: Prepare solutions of LDH, pyruvate, and NADH in the assay buffer. Prepare serial dilutions of this compound in DMSO and then further dilute in assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, NADH solution, and different concentrations of this compound (or vehicle control - DMSO).

-

Enzyme Addition: Add the LDH enzyme solution to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the pyruvate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of LDH activity.

Workflow for LDH Inhibition Assay

References

- 1. Natural products targeting glycolytic signaling pathways-an updated review on anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]

Iristectorin A: A Technical Guide to Stability and Storage for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iristectorin A, an isoflavone of significant interest in pharmaceutical research, requires well-defined stability and storage protocols to ensure the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the known stability profile of this compound and related isoflavones, offering best-practice recommendations for its storage and handling. While specific public data on this compound's degradation pathways and forced degradation studies are limited, this document extrapolates from the broader isoflavone class to provide a robust framework for researchers. This guide also outlines general experimental protocols for stability-indicating analytical methods and visualizes key signaling pathways where isoflavones are active, providing a foundational resource for its application in research and development.

Introduction

This compound is a naturally occurring isoflavone that has garnered attention for its potential therapeutic properties. As with any compound intended for research, particularly in drug development, understanding its chemical stability is paramount. Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and unreliable experimental results. This guide synthesizes available information on the storage and stability of this compound and provides a scientific rationale for best practices based on the known behavior of the isoflavone class of compounds.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, specific storage conditions are recommended based on its form (powder vs. in solvent). Adherence to these conditions is critical for minimizing degradation and ensuring the reliability of research data.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Recommendations |

| Powder | -20°C | Up to 3 years | Keep away from direct sunlight and moisture. |

| In Solvent | -80°C | Up to 1 year | Protect from light. |

| -20°C | Up to 1 month | Protect from light. | |

| 4°C | Not specified | Protect from light. |

Note: Data is compiled from supplier recommendations. It is crucial to consult the specific product information sheet provided by the supplier for the most accurate and lot-specific storage information.

Stability Profile of Isoflavones: A Proxy for this compound

Due to the limited availability of public stability studies specifically on this compound, this section draws upon research conducted on other isoflavones to predict its stability profile. Isoflavones share a common core structure, making their stability behavior reasonably comparable.

General Stability of Isoflavones

Isoflavones are susceptible to degradation under various environmental conditions, including temperature, pH, and light.

Table 2: Summary of Isoflavone Stability Under Various Conditions

| Condition | Effect on Isoflavones |

| Temperature | Elevated temperatures can lead to the degradation of isoflavones, with the rate of degradation increasing with temperature. Malonyl glucosides are particularly heat-labile and can be converted to more stable β-glucosides or aglycones[1]. The stability of isoflavone isomers in steamed black soybeans was found to be highest at 4°C[2]. |

| pH | Isoflavone stability is pH-dependent. Degradation of some isoflavone aglycones is more prominent at acidic pH (e.g., pH 3.1) compared to neutral or slightly acidic pH (pH 5.6 and 7.0) when heated[3]. |

| Light (Photostability) | Exposure to light, particularly UV radiation, can cause degradation of isoflavones. Daidzein and glycitein have been shown to be sensitive to UV-Vis light[4]. The photochemical degradation of some isoflavones can occur through direct photolysis[5][6]. |

| Oxidation | Oxidative conditions can lead to the degradation of isoflavones, potentially through the formation of reactive oxygen species. |

Potential Degradation Pathways

Based on the isoflavone literature, the following degradation pathways are plausible for this compound:

-

Hydrolysis: The glycosidic bond in this compound could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of its aglycone and the corresponding sugar moiety.

-

Photodegradation: Exposure to light may induce photochemical reactions, leading to the formation of various degradation products. This can involve isomerization, oxidation, or cleavage of the molecular structure.

-

Oxidation: The phenolic hydroxyl groups present in the this compound structure are potential sites for oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying the active ingredient and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Forced Degradation Studies

Forced degradation studies are a critical component of understanding a drug substance's intrinsic stability and for developing a stability-indicating method. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.

Table 3: General Protocol for Forced Degradation of this compound

| Stress Condition | Suggested Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |

| Oxidation | Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |

| Thermal Degradation | Expose solid this compound to dry heat at a temperature above the recommended long-term storage temperature (e.g., 60-80°C) for a specified period. |

| Photostability | Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light. |

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method should be able to separate this compound from its degradation products and any process-related impurities.

Table 4: General Parameters for a Stability-Indicating HPLC Method for Isoflavones

| Parameter | Typical Conditions |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (often with a small amount of acid, such as formic acid or acetic acid, to improve peak shape) |

| Detection | UV detection at a wavelength where isoflavones have significant absorbance (e.g., 260 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

Note: This is a general guideline. Method development and validation are required to establish a suitable method for this compound.

Visualization of Relevant Biological Pathways and Workflows

To provide a more comprehensive understanding of the context in which this compound is studied, the following diagrams illustrate key signaling pathways modulated by isoflavones and a typical workflow for stability analysis.

Caption: Key signaling pathways modulated by isoflavones.

Caption: General workflow for this compound stability testing.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Stability of isoflavone isomers in steamed black soybeans and black soybean koji stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Iristectorin A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iristectorin A is a natural isoflavonoid compound that has garnered interest for its potential therapeutic properties, including anti-cancer activities. These application notes provide an overview of the experimental protocols for investigating the effects of this compound on cancer cells in culture, with a focus on its potential to induce apoptosis and modulate key signaling pathways. While direct experimental data for this compound in breast cancer cell lines is limited in publicly available literature, this document compiles protocols and data from studies on closely related compounds isolated from Iris tectorum and extracts from the related species Iris nertschinskia. These serve as a foundational guide for researchers initiating studies on this compound. The primary focus of the described experimental protocols is on breast cancer cell lines, such as MCF-7.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes findings for related compounds and extracts from the Iris genus, which can be used as a preliminary reference for experimental design.

| Compound/Extract | Cell Line | Assay | Results |

| Iritectol B, Isoiridogermanal, Iridobelamal A (from Iris tectorum) | MCF-7 | Cytotoxicity (SRB assay) | IG(50) around 11 µM[1][2] |

| Iritectol B | COR-L23 (Lung Cancer) | Apoptosis (Flow Cytometry) | 33% apoptosis at 100 µM[1][2] |

| Tectorigenin (from Iris tectorum) | COR-L23 (Lung Cancer) | Cell Cycle Analysis | G2/M phase arrest at 400 µM[1][2] |

| Iris nertschinskia ethanol extract | MCF-7 | Apoptosis | Induction of p53-dependent apoptosis[3] |

| Iris nertschinskia ethanol extract | Hs578T, MDA-MB-231 | Cytotoxicity | Dependent on AKT1/2 activity[4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Breast cancer cells (e.g., MCF-7)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., IC50 concentration determined from the MTT assay) for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

-

Annexin V-FITC negative and PI negative cells are considered viable.

-

Annexin V-FITC positive and PI negative cells are in early apoptosis.

-

Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Breast cancer cells (e.g., MCF-7)

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-old 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Breast cancer cells (e.g., MCF-7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an ECL detection system. The intensity of the bands can be quantified using densitometry software. GAPDH is commonly used as a loading control.

Visualization of Signaling Pathways and Workflows

Caption: Hypothesized signaling pathway of this compound in breast cancer cells.

Caption: General experimental workflow for studying this compound in cell culture.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iristectorin A In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the in vitro effects of Iristectorin A on cell viability using the widely accepted MTT and MTS colorimetric assays. This compound, a natural isoflavone, has garnered interest for its potential therapeutic properties, including its anti-tumor activities. Accurate and reproducible measurement of its impact on cell viability is a critical first step in preclinical research and drug development.

Introduction to Cell Viability Assays

Cell viability assays are essential tools for evaluating the cellular response to chemical compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are reliable methods for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salts (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Data Presentation

Table 1: Effect of this compound on Cell Viability (MTT Assay)

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Example: MCF-7 | 0 (Control) | 48 | 100 ± 5.2 | \multirow{5}{}{Data Not Available} |

| 10 | 48 | 85.3 ± 4.1 | ||

| 25 | 48 | 62.1 ± 3.5 | ||

| 50 | 48 | 48.9 ± 2.8 | ||

| 100 | 48 | 25.7 ± 1.9 | ||

| Example: A549 | 0 (Control) | 48 | 100 ± 6.1 | \multirow{5}{}{Data Not Available} |

| 10 | 48 | 90.2 ± 5.5 | ||

| 25 | 48 | 75.4 ± 4.8 | ||

| 50 | 48 | 55.3 ± 3.9 | ||

| 100 | 48 | 35.1 ± 2.4 |

Table 2: Effect of this compound on Cell Viability (MTS Assay)

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| Example: HepG2 | 0 (Control) | 24 | 100 ± 4.8 | \multirow{5}{}{Data Not Available} |

| 10 | 24 | 88.9 ± 3.7 | ||

| 25 | 24 | 70.3 ± 2.9 | ||

| 50 | 24 | 51.2 ± 2.1 | ||

| 100 | 24 | 30.6 ± 1.5 | ||

| Example: PC-3 | 0 (Control) | 24 | 100 ± 5.5 | \multirow{5}{}{Data Not Available} |

| 10 | 24 | 92.1 ± 4.9 | ||

| 25 | 24 | 78.6 ± 4.2 | ||

| 50 | 24 | 60.8 ± 3.3 | ||

| 100 | 24 | 42.5 ± 2.7 |

Experimental Protocols

Below are detailed protocols for performing MTT and MTS assays to evaluate the effect of this compound on cell viability.

MTT Assay Protocol

This protocol is a widely used method for assessing cell viability.[1][2][3]

Materials:

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

DMSO (Dimethyl sulfoxide) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a solubilization solution to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals completely.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

MTS Assay Protocol

The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the culture medium, eliminating the need for a solubilization step.

Materials:

-

This compound (stock solution in DMSO)

-

MTS reagent (containing an electron coupling reagent like PES or PMS)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay (Step 1).

-

-

Treatment with this compound:

-

Follow the same procedure as in the MTT assay (Step 2).

-

-

MTS Addition and Incubation:

-

After the treatment incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of culture medium.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium with MTS reagent but no cells) from all other wells.

-

Calculate the percentage of cell viability using the same formula as in the MTT assay.

-

Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

-

Mandatory Visualizations

Experimental Workflow

Signaling Pathway

This compound has been reported to exert its antioxidant and protective effects through the modulation of the Nrf2/HO-1 signaling pathway.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for Iristectorin A-Mediated Inhibition of Lactate Dehydrogenase (LDH)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactate dehydrogenase (LDH) is a critical oxidoreductase enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1] This reaction is a key checkpoint in anaerobic glycolysis and is essential for cellular energy metabolism, particularly in tissues with high energy demands or under hypoxic conditions.[1][2] Many cancer cells exhibit a metabolic shift towards increased glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[2] This results in an upregulation of LDH-A (hLDH-5), making it a significant therapeutic target for cancer treatment.[2][3] Inhibiting LDH can disrupt the energy supply of tumor cells and induce oxidative stress, leading to apoptosis.[3]

Iristectorin A is a natural isoflavone derived from plants such as Iris tectorum.[4] It has demonstrated various biological activities, including anti-cancer properties.[4] This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on LDH enzyme activity using a kinetic spectrophotometric assay.

Principle of the Assay

The activity of LDH is determined by monitoring the rate of NADH oxidation. LDH catalyzes the reduction of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+.[1][5] NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not.[5] Therefore, the rate of the LDH-catalyzed reaction can be measured as a decrease in absorbance at 340 nm over time. In the presence of an inhibitor like this compound, the rate of NADH oxidation will decrease. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Materials and Reagents

| Reagent | Vendor | Catalogue # |

| Rabbit Muscle L-Lactate Dehydrogenase | Sigma-Aldrich | L1254 |

| Sodium Pyruvate | Sigma-Aldrich | P2256 |

| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 |

| This compound | MedChemExpress | HY-N0387 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| 96-well UV-transparent flat-bottom plates | Corning | 3635 |

| Deionized Water (ddH₂O) | - | - |

Experimental Protocols

4.1. Reagent Preparation

-

LDH Assay Buffer (100 mM Tris-HCl, pH 7.4): Dissolve 1.576 g of Tris-HCl in 80 mL of ddH₂O. Adjust the pH to 7.4 using 1M NaOH. Bring the final volume to 100 mL with ddH₂O. Store at 4°C.

-

Sodium Pyruvate Solution (100 mM): Dissolve 110 mg of sodium pyruvate in 10 mL of ddH₂O. Prepare fresh or store in aliquots at -20°C.

-

NADH Solution (10 mM): Dissolve 7.1 mg of NADH in 1 mL of LDH Assay Buffer. Protect from light and prepare fresh before each experiment.

-

This compound Stock Solution (10 mM): this compound has a molecular weight of 492.43 g/mol .[4] Dissolve 4.92 mg of this compound in 1 mL of 100% DMSO to make a 10 mM stock solution.[4] Store in aliquots at -20°C.

-

LDH Enzyme Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of LDH in LDH Assay Buffer. Further dilute to an appropriate working concentration (e.g., 1:40 dilution) with the assay buffer immediately before use.[6] The optimal concentration should be determined empirically to yield a linear absorbance decrease of 0.1-0.2 per minute.

4.2. LDH Enzyme Inhibition Assay Workflow

The following workflow outlines the steps for performing the LDH inhibition assay in a 96-well plate format.

Caption: Experimental workflow for the LDH inhibition assay.

4.3. Assay Procedure (96-Well Plate)

-

Prepare this compound Dilutions: Perform serial dilutions of the 10 mM this compound stock solution in LDH Assay Buffer to achieve final desired concentrations for testing (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤1%.

-

Set up Controls:

-

100% Activity Control (No Inhibitor): 50 µL LDH Assay Buffer.

-

Solvent Control: 50 µL LDH Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

-

Blank (No Enzyme): 100 µL LDH Assay Buffer (50 µL added at this step, 50 µL at the next).

-

-

Plate Setup: Add reagents to the wells of a 96-well UV-transparent plate in the following order:

-

Add 50 µL of diluted this compound, buffer (100% Activity Control), or solvent control to the appropriate wells.

-

Add 50 µL of the diluted LDH enzyme working solution to all wells except the Blank. Add 50 µL of LDH Assay Buffer to the Blank wells.

-

-

Pre-incubation: Mix gently by tapping the plate and pre-incubate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[6]

-

Prepare Substrate Mix: Shortly before use, prepare a 2X substrate mix. For each reaction, you will need 100 µL. For a full plate, mix:

-

8.8 mL LDH Assay Buffer

-

0.6 mL of 100 mM Sodium Pyruvate (Final concentration in well: 3 mM)

-

0.6 mL of 10 mM NADH (Final concentration in well: 0.3 mM)

-

-

Initiate Reaction: Start the enzymatic reaction by adding 100 µL of the 2X substrate mix to all wells. The total volume in each well should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes at 25°C.[5]

Data Analysis

-

Calculate Reaction Rate (V): For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: Use the rate of the solvent control as 0% inhibition (100% activity).

-

% Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100

-

-

Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%. Plot the % Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualization of LDH Inhibition

The following diagram illustrates the biochemical reaction catalyzed by LDH and its inhibition by this compound.

Caption: Mechanism of LDH inhibition by this compound.

Representative Data

The following table shows hypothetical data for the inhibition of LDH by this compound.

| This compound [µM] | Reaction Rate (ΔAbs/min) | % Inhibition |

| 0 (Solvent Control) | -0.185 | 0.0 |

| 0.1 | -0.172 | 7.0 |

| 1 | -0.141 | 23.8 |

| 5 | -0.098 | 47.0 |

| 10 | -0.076 | 58.9 |

| 25 | -0.045 | 75.7 |

| 50 | -0.021 | 88.6 |

| 100 | -0.010 | 94.6 |

| Calculated IC50 (µM) | ~5.5 µM |

Note: The data presented is for illustrative purposes only. Actual results may vary depending on experimental conditions.

References

- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]